

An In-depth Technical Guide to the Ethnobotanical Uses of Robinia pseudoacacia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Robinlin*

Cat. No.: B1250724

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinia pseudoacacia, commonly known as black locust, is a deciduous tree native to North America that has been naturalized worldwide. Beyond its ecological and economic importance, this plant possesses a rich history of use in traditional medicine across various cultures. Ethnobotanical records document its application as an antispasmodic, diuretic, laxative, emollient, and febrifuge. Modern phytochemical investigations have revealed a complex chemical profile rich in flavonoids, phenolic acids, tannins, and potentially toxic lectins. These compounds are responsible for a wide spectrum of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, cytotoxic, and anti-angiogenic effects. This technical guide provides a comprehensive overview of the ethnobotanical uses of *R. pseudoacacia*, supported by quantitative data on its phytochemical composition and biological activities. It includes detailed experimental protocols for key assays and visualizes the underlying molecular mechanisms to facilitate further research and drug development initiatives.

Traditional and Ethnobotanical Uses

Robinia pseudoacacia has been a staple in folk medicine for centuries. In North American indigenous practices, the root bark was chewed as an emetic and to alleviate toothaches.^[1] European herbal traditions utilized the fragrant flowers in teas for their calming and antispasmodic properties, particularly for digestive complaints like heartburn and mild gastritis.

[2] In traditional Indian and European medicine, various parts of the plant have been employed as a laxative, antispasmodic, and diuretic.[2][3] A sociological survey in the Polesie region highlighted the use of black locust syrup as an effective antispasmodic, expectorant, diuretic, choleric, sedative, and anti-inflammatory agent.[4][5]

A summary of documented ethnobotanical uses is presented below:

- Flowers: Considered the most versatile and safest part of the plant, the flowers have been used as an antispasmodic, aromatic, diuretic, emollient, and laxative.[6][7] They are used in remedies for coughs, bronchitis, and the common cold.[8] In some traditions, they are cooked and eaten to treat eye ailments.[6][7]
- Bark (Inner and Root): The inner and root bark have been used as an emetic, purgative, and tonic.[6][7] The Cherokee people used the plant as an emetic and for toothaches.[9] However, these parts are known to be toxic and their use is not recommended without proper preparation.[3][8]
- Leaves: The leaves have been described as a cholagogue (promoting bile flow) and emetic. [6][7]
- Seeds: Despite their known toxicity, seeds have been mentioned in some folk traditions for addressing high cholesterol.[8]

It is crucial to note that while the flowers are widely consumed, other parts of the plant, particularly the bark, leaves, and seeds, contain toxic compounds such as the toxalbumin robin and should be handled with extreme caution.[3][10][11][12]

Phytochemical Composition

The diverse therapeutic applications of *R. pseudoacacia* are attributable to its complex phytochemical profile. The plant is a rich source of phenolic compounds, especially flavonoids, which vary in concentration and composition depending on the plant part, geographical location, and extraction method.[13][14]

Major Phytochemical Classes

- Flavonoids: This is the most prominent class of bioactive compounds. Identified flavonoids include acacetin, apigenin, diosmetin, luteolin, quercetin, hyperoside, and rutoside (rutin).[\[1\]](#) [\[15\]](#)[\[16\]](#) The leaves are particularly rich in rutoside, while the flowers have a higher concentration of hyperoside.[\[2\]](#)[\[6\]](#)[\[17\]](#)
- Phenolic Acids: Salicylic acid and syringic acid have been identified as major phenolic products in the leaves and flowers.[\[18\]](#)[\[19\]](#)
- Tannins: Present in the leaves and bark, contributing to the plant's astringent properties.[\[15\]](#) [\[19\]](#)[\[20\]](#)
- Lectins: The bark and seeds contain toxic glycoproteins (lectins), notably robin, which can interfere with protein synthesis.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[21\]](#)
- Other Compounds: Extracts have also been shown to contain various fatty acids (oleic, palmitic, stearic), terpenoids, and steroids.[\[16\]](#)[\[22\]](#)

Quantitative Phytochemical Analysis

The following tables summarize quantitative data on the phytochemical composition of various parts of *R. pseudoacacia*.

Table 1: Flavonoid Content in Different Plant Parts of *R. pseudoacacia*

Plant Part	Flavonoid	Concentration (mg/mL of extract)	Reference
Flowers (Plains)	Hyperoside	0.9	[2] [6] [17]
Flowers (Hills)	Hyperoside	0.54	[2] [6] [17]
Leaves	Rutoside	0.98	[2] [6] [17]

Table 2: Total Phenolic and Flavonoid Content in *R. pseudoacacia* Extracts

Plant Part	Solvent	Total Phenolics (mg GAE/g DW)	Total Flavonoids (mg CE/g DW)	Reference
Leaf	70% Ethanol	123.38	21.21	[9]
Flower	70% Ethanol	23.63	-	[9]
Flowers	Water/Methanol	26.21 ± 0.21 mg/g	-	[12]
Flowers	-	0.77 mg GAE/mL	0.17 mg QE/mL	[23]

GAE: Gallic Acid

Equivalents; CE:

Catechin

Equivalents; QE:

Quercetin

Equivalents; DW:

Dry Weight.

Table 3: Chemical Composition of *R. pseudoacacia* Heartwood Ethanolic Extract

Chemical Component	Percentage of Total Extract (%)	Reference
Resorcinol	51.96	[3]
(23S)-ethylcholest-5-en-3-beta-ol	18.33	[3]
Stigmasterol	13.75	[3]
9,19-Cyclolanostan-3-ol, 24-methylene-, (3.beta.)-	9.35	[3]
Lup-20(29)-en-3-one	7.11	[3]

Pharmacological Activities and Quantitative Data

Scientific studies have validated many of the traditional uses of *R. pseudoacacia* and uncovered new therapeutic potentials. The biological activities are primarily linked to the high concentration of phenolic and flavonoid compounds.

Antimicrobial Activity

Extracts from various parts of the plant exhibit significant activity against a range of pathogenic microbes. Leaf and bark extracts have shown efficacy against *Escherichia coli* and *Pseudomonas aeruginosa*, while flower and seed extracts are effective against Gram-positive cocci.[\[24\]](#)

Table 4: Minimum Inhibitory Concentration (MIC) of *R. pseudoacacia* Extracts

Extract/Fraction	Test Organism	MIC Value	Reference
Crude Leaf Extract	<i>Porphyromonas gingivalis</i>	0.2 mg/mL	[18]
Crude Leaf Extract	<i>Streptococcus mutans</i>	0.6 mg/mL	[18]
Hexane Fraction (Leaf)	<i>P. gingivalis</i>	0.04 mg/mL	[18]
Hexane Fraction (Leaf)	<i>S. mutans</i>	0.2 mg/mL	[18]
Chloroform Fraction (Leaf)	<i>P. gingivalis</i>	0.2 mg/mL	[18]
Leaf Extract	<i>Acinetobacter baumannii</i>	25 µL/mL	[21]
Sheath Extract	<i>A. baumannii</i>	50 µL/mL	[21]
Seed Extract	<i>A. baumannii</i>	25 µL/mL	[21]
Flower Methanol Extract	<i>Pseudomonas aeruginosa</i>	>1.25 mg/mL	[9]
Flower Methanol Extract	<i>Bacillus cereus</i>	>1.25 mg/mL	[9]

Antioxidant Activity

The high phenolic and flavonoid content of *R. pseudoacacia* contributes to its strong antioxidant properties. Leaf extracts, in particular, have demonstrated potent radical scavenging capabilities.

Table 5: Antioxidant Capacity of *R. pseudoacacia* Leaf and Flower Extracts

Plant Part	Assay	Antioxidant Capacity (mg TE/g DW)	Reference
Leaf	ABTS	17.49–146.41	[9][13]
Leaf	DPPH	24.67–118.49	[9][13]
Leaf	FRAP	7.38–77.53	[9][13]

TE: Trolox
Equivalents; DW: Dry Weight.

Table 6: DPPH Radical Scavenging Activity (IC50) of *R. pseudoacacia* Heartwood Extracts

Extract/Compound	IC50 Value (mg/L)	Reference
Heartwood Extract (various origins)	~5 - 12	[25]
Gallic Acid (Standard)	~2.5	[25]
Ascorbic Acid (Standard)	~3.5	[25]

Anti-inflammatory and Anti-angiogenic Activity

Recent studies have highlighted the potential of *R. pseudoacacia* leaf extract in cancer therapy through its anti-inflammatory and anti-angiogenic effects. The extract has been shown to inhibit the Interleukin-1 β (IL-1 β) signaling pathway, a key mediator of inflammation and angiogenesis in the tumor microenvironment.[\[1\]](#) Treatment with the extract reduced the production of

inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β) in LPS-stimulated macrophage cells.[11]

Cytotoxic Activity

Flavonoids isolated from *R. pseudoacacia* have demonstrated cytotoxic effects against human tumor cell lines. The flavonoid acacetin, in particular, was found to be significantly cytotoxic in the PC-3 prostate cancer cell line.[17] However, extracts have shown low toxicity against normal cell lines, such as Vero kidney cells, suggesting a degree of selectivity.

Table 7: Cytotoxicity (LC50) of *R. pseudoacacia* Extracts against Vero Cells

Plant Part	Solvent	LC50 (mg/mL)	Reference
Leaf	70% Ethanol	0.824	[9]
Leaf	80% Methanol	0.739	[9]
Flower	70% Ethanol	>1.25	[9]
Flower	80% Methanol	>1.25	[9]

Signaling Pathways and Mechanisms of Action Inhibition of IL-1 β -Mediated Angiogenesis

The leaf extract of *R. pseudoacacia* exerts its anti-angiogenic effects by targeting the IL-1 β signaling cascade in endothelial cells. IL-1 β stimulation typically leads to the phosphorylation and activation of protein kinases such as I κ B kinase (IKK), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK). These kinases, in turn, activate transcription factors like Nuclear Factor-kappa B (NF- κ B) and Activator Protein-1 (AP-1). The translocation of these factors to the nucleus induces the expression of various pro-angiogenic genes, including VEGFA, FGF2, IL-6, and CXCL8.

The methanolic leaf extract of *R. pseudoacacia* has been shown to suppress the phosphorylation of IKK, JNK, and p38. This action blocks the nuclear translocation of the p65 subunit of NF- κ B, thereby inhibiting the transcription of downstream pro-angiogenic factors and ultimately suppressing angiogenesis.[1]

Inhibition of the IL-1 β signaling pathway by *R. pseudoacacia* extract.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature, enabling reproducibility and further investigation.

Protocol: Methanolic Extraction of *R. pseudoacacia* Leaves

This protocol is adapted from a study on the anti-angiogenic effects of the plant extract.[\[1\]](#)

- Plant Material: Collect and air-dry the leaves of *R. pseudoacacia*.
- Preparation: Cut the dried leaves into small pieces.
- Extraction: Submerge the plant material in 99.9% methanol. Perform the extraction three times over a period of 3 days at room temperature.
- Filtration and Concentration: Filter the combined methanolic extracts to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
- Drying: Dry the concentrated extract completely to form a powder.
- Storage: Dissolve the extract powder in dimethyl sulfoxide (DMSO) to a stock concentration of 30 mg/mL. Store the stock solution at -20°C until use.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for assessing antimicrobial activity, as described in studies on *R. pseudoacacia*.[\[9\]](#)[\[18\]](#)

- Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., *P. gingivalis*, *S. mutans*) into an appropriate broth medium (e.g., Tryptic Soy Broth). Incubate under suitable conditions (e.g., 37°C, anaerobically for *P. gingivalis*) until the culture reaches the logarithmic growth phase.

- Inoculum Preparation: Adjust the bacterial suspension with sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the plant extract stock solution in the broth medium. The final concentration range should typically span from >1000 $\mu\text{g/mL}$ down to <1 $\mu\text{g/mL}$.
- Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5×10^5 CFU/mL.
- Controls: Include a positive control (broth with inoculum, no extract) to verify bacterial growth and a negative control (broth only) to check for sterility. A solvent control (broth with inoculum and the highest concentration of DMSO used) should also be included.
- Incubation: Incubate the plate under the appropriate conditions for the test organism (e.g., 24-48 hours at 37°C).
- MIC Determination: The MIC is defined as the lowest concentration of the extract that completely inhibits visible growth of the microorganism.

Protocol: Western Blot for Protein Phosphorylation

This protocol details the method used to assess the inhibitory effect of *R. pseudoacacia* extract on the IL-1 β signaling pathway.^[1]

- Cell Culture and Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluence. Pre-treat the cells with the *R. pseudoacacia* extract (e.g., at 10, 30, 100 $\mu\text{g/mL}$) for a specified time (e.g., 1 hour).
- Stimulation: Stimulate the cells with recombinant human IL-1 β (e.g., 1 ng/mL) for a short period (e.g., 15 minutes) to induce phosphorylation of target proteins.
- Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-IKK, phospho-JNK, phospho-p38) overnight at 4°C.
 - Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize with an imaging system.
- Normalization: Strip the membrane and re-probe with antibodies against the total forms of the respective proteins (total IKK, JNK, p38) and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Workflow for Western Blot analysis of protein phosphorylation.

Conclusion and Future Directions

Robinia pseudoacacia is a plant with significant ethnobotanical importance, and its traditional uses are increasingly being validated by modern scientific research. The rich diversity of its phytochemicals, particularly flavonoids, underpins a wide array of pharmacological activities, including notable antimicrobial, antioxidant, and anti-inflammatory effects. The elucidation of its inhibitory action on the IL-1 β signaling pathway provides a strong mechanistic basis for its anti-

angiogenic and anti-inflammatory potential, opening promising avenues for cancer and inflammatory disease research.

For drug development professionals, the selective cytotoxicity of compounds like acacetin and the low toxicity of extracts against normal cells are particularly encouraging. Future research should focus on:

- Bioactivity-Guided Fractionation: Isolating and identifying the specific compounds responsible for the observed pharmacological effects.
- Mechanism of Action Studies: Expanding the investigation into the molecular mechanisms underlying other ethnobotanical claims, such as its antispasmodic and diuretic properties.
- Toxicology and Safety: Thoroughly evaluating the toxicity of isolated compounds and developing safe methods for utilizing the beneficial properties of the plant while mitigating the risks associated with its toxic constituents, such as robin.
- Clinical Trials: Progressing the most promising compounds and standardized extracts into preclinical and clinical trials to evaluate their therapeutic efficacy and safety in humans.

By integrating traditional knowledge with rigorous scientific investigation, *Robinia pseudoacacia* stands as a valuable natural resource with considerable potential for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effect of *Robinia pseudoacacia* Leaf Extract on Interleukin-1 β -mediated Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic Analysis of the Flavonoids from *Robinia Pseudoacacia* Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.sospublication.co.in [journals.sospublication.co.in]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Chromatographic analysis of the flavonoids from robinia pseudoacacia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Robinia pseudoacacia L. nectar to Acacia monofloral honey: biochemical changes and variation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkbiod.artvin.edu.tr [turkbiod.artvin.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory Effect of the Robinia pseudoacacia L. High Temperature Extract [kjpr.kr]
- 11. lsmu.lt [lsmu.lt]
- 12. Invasive Alien Species as a Potential Source of Phytopharmaceuticals: Phenolic Composition and Antimicrobial and Cytotoxic Activity of Robinia pseudoacacia L. Leaf and Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterisation of Antimicrobial Properties of Extracts of Selected Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bactericidal Effect of Extracts and Metabolites of Robinia pseudoacacia L. on Streptococcus mutans and Porphyromonas gingivalis Causing Dental Plaque and Periodontal Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phytochemical Analysis of Robinia Pseudoacacia Flowers and Leaf: Quantitative Analysis of Natural Compounds and Molecular Docking (2024) | Yunus Başar [scispace.com]
- 19. Preliminary Phytochemical Screening of Extracts of Robinia pseudoacacia | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Antifungal and antioxidant activities of heartwood, bark, and leaf extracts of Robinia pseudoacacia :: BioResources [bioresources.cnr.ncsu.edu]
- 22. nuft.edu.ua [nuft.edu.ua]
- 23. researchgate.net [researchgate.net]

- 24. Effect of *Robinia pseudoacacia* Leaf Extract on Interleukin-1 β -mediated Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Ethnobotanical Uses of *Robinia pseudoacacia*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250724#ethnobotanical-uses-of-robinia-pseudoacacia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com